Boron trifluoride acetonitrile complex (BF3•NCCH3) is a widely used Lewis acid catalyst in organic synthesis. Its Lewis acidity arises from the empty p-orbital on the boron atom, which can accept electron pairs from Lewis bases. This property allows BF3•NCCH3 to activate various functional groups, facilitating a wide range of organic transformations. Some examples include:
BF3•NCCH3 serves as a valuable precursor for the synthesis of various boron-based compounds. These compounds find applications in diverse fields, including:
Beyond its role as a catalyst and precursor, BF3•NCCH3 finds applications in various other scientific research fields, including:
Acetonitrile;trifluoroborane is represented by the chemical formula C₂H₃BF₃N. It is a colorless liquid that is highly flammable and poses health hazards if ingested or inhaled. The compound is characterized by its unique properties derived from both acetonitrile and trifluoroborane, making it useful in various chemical processes .
Uniqueness of Acetonitrile;trifluoroborane:
Synthesis of acetonitrile;trifluoroborane typically involves combining acetonitrile with trifluoroboric acid or boron trifluoride under controlled conditions. This process can be conducted through:
Acetonitrile;trifluoroborane has several applications in the field of organic chemistry:
Several compounds share similarities with acetonitrile;trifluoroborane, particularly those involving boron complexes or nitriles. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Boron Trifluoride Acetonitrile Complex | BF₃·C₂H₃N | Used primarily as a catalyst for organic reactions |
Acetonitrile | C₂H₃N | Solvent and building block for various
Acetonitrile;trifluoroborane exists as a colorless or light yellow transparent liquid under standard conditions [1] [2]. The compound presents as a clear, homogeneous liquid phase with good optical transparency in the visible region [1] [2] [3]. The physical state remains liquid over a broad temperature range, making it suitable for various synthetic applications as a Lewis acid catalyst [1] [4]. The compound exhibits typical liquid properties including flow characteristics and surface tension behavior consistent with polar organic liquids [1]. The transparency of the liquid allows for easy visual monitoring during synthetic procedures, while the slight yellow coloration that may occasionally appear does not significantly affect its catalytic performance [2] [3]. Thermodynamic PropertiesBoiling and Melting PointsThe boiling point of acetonitrile;trifluoroborane is reported as 85.5°C at 101.325 kPa [1] [5]. This relatively low boiling point reflects the moderate intermolecular forces present in the compound and facilitates its handling and purification through distillation techniques [1] [5] [6]. The melting point data for acetonitrile;trifluoroborane is not extensively documented in the available literature [7]. However, the compound remains liquid at standard laboratory temperatures, indicating a melting point well below room temperature [7] [8]. The absence of readily available melting point data may be attributed to the compound's tendency to decompose or dissociate at lower temperatures rather than undergoing a clean solid-liquid phase transition [8]. Heat Capacity and ThermochemistryThermochemical studies of acetonitrile;trifluoroborane complexes have provided insight into the energetics of donor-acceptor interactions. The heat of formation for the related acetonitrile-boron tribromide complex is -39.4 ± 1.2 kcal/mol [9], which provides a reference point for understanding the thermodynamic stability of boron trihalide-acetonitrile adducts.The dissociation energy of the boron trifluoride-acetonitrile complex has been calculated to be approximately 82 kJ/mol [10], indicating a moderately strong donor-acceptor interaction. This value is consistent with the classification of the compound as a stable Lewis acid-base adduct [10]. Comparative thermochemical analysis reveals that the acceptor strength order for acetonitrile complexes follows the sequence: BBr₃ > BCl₃ > BF₃ [9] [11]. This trend reflects the increasing Lewis acidity of the boron center as the electronegativity of the halogen substituents decreases [9] [11]. Vapor Pressure CharacteristicsThe vapor pressure of acetonitrile;trifluoroborane varies significantly with temperature, ranging from 84.1 to 301.3 hPa over the temperature range of 20-50°C [1] [5]. This substantial vapor pressure indicates moderate volatility, which has important implications for storage, handling, and application procedures [1] [5]. The temperature dependence of vapor pressure follows typical behavior for organic liquids, with exponential increases at higher temperatures [1]. The relatively high vapor pressure necessitates appropriate storage conditions and safety precautions during use [1] [5]. Solubility ParametersBehavior in Organic SolventsAcetonitrile;trifluoroborane demonstrates excellent miscibility with a wide range of organic solvents [1] [2]. The compound is particularly miscible with alcohols and ethers, making it compatible with common organic reaction media [1] [2]. This broad solubility profile is attributed to the compound's moderate polarity and ability to participate in both dipole-dipole interactions and weak hydrogen bonding [1] [2]. The compound shows enhanced solubility in polar solvents compared to non-polar systems [12] [13]. This selectivity is consistent with the polar nature of the boron-nitrogen coordinate bond and the dipole moment of the complex [12]. The solubility characteristics make the compound particularly useful in polar aprotic solvents commonly employed in organic synthesis [13]. Aqueous Solubility CharacteristicsAcetonitrile;trifluoroborane exhibits high solubility in water, with the boron trifluoride component showing solubility of 3700 g/L at 20°C [14]. However, this apparent solubility is complicated by the compound's reactivity with water, which leads to hydrolysis and formation of hydrofluoric acid and other products [14]. The interaction with water is not simply a dissolution process but involves chemical reaction, making the compound unsuitable for aqueous applications [14]. The hydrolysis reaction proceeds rapidly and exothermically, necessitating careful handling and storage under anhydrous conditions [14]. Spectroscopic CharacterizationInfrared Spectral FeaturesInfrared spectroscopy provides detailed information about the vibrational modes of acetonitrile;trifluoroborane. Matrix isolation studies have identified key vibrational bands that serve as diagnostic features for the complex [15] [16]. The CN stretching mode appears at 2252.2 cm⁻¹ in the complex [17], representing a shift from the free acetonitrile frequency due to coordination to the boron center. The CH₃ symmetric stretching mode is observed at 2940.9 cm⁻¹ [17], while the CH₃ antisymmetric deformation and symmetric deformation modes appear at 1410 cm⁻¹ and 1374.5 cm⁻¹, respectively [17]. The CH₃ rock vibration is identified at 1041.6 cm⁻¹ [17], and the BF₃ symmetric deformation mode shows variable behavior depending on the matrix environment [15]. Additional characteristic bands include the B-N stretch at 1422 cm⁻¹ and the B-F stretch at 1023 cm⁻¹ [18]. Nuclear Magnetic Resonance Spectroscopic AnalysisNuclear magnetic resonance spectroscopy has been extensively used to characterize acetonitrile;trifluoroborane and related complexes. ¹¹B Nuclear Magnetic Resonance chemical shifts for various nitrogen heterocycle-boron trifluoride complexes range from -1.22 to 0.26 ppm, depending on the specific heterocycle and solvent system [19]. ¹⁹F Nuclear Magnetic Resonance data shows chemical shifts between -145.1 and -152.5 ppm for different heterocyclic-boron trifluoride adducts [19]. The quinoxaline-boron trifluoride complex shows a ¹⁹F signal at -145.1 ppm, while pyridine and dipyridyl complexes appear at -151.1 and -151.7 ppm, respectively [19]. The tetramethylquinoxaline-boron trifluoride complex exhibits a multiplet ¹⁹F signal between -152.2 and -152.5 ppm, indicating reduced symmetry compared to other adducts [19]. These spectroscopic parameters provide valuable structural information about the coordination environment and electronic effects in these donor-acceptor complexes [19]. Ultraviolet Photoelectron SpectroscopyUltraviolet photoelectron spectroscopy has been employed to investigate the electronic structure of boron trifluoride-donor complexes [10]. The technique provides information about the bonding interactions and electronic reorganization that occurs upon complex formation [10]. Studies of boron trifluoride complexes with various donors, including acetonitrile, reveal shifts in the fluorine lone pair orbital energies that correlate with the strength of the donor-acceptor interaction [10]. Strong adducts show significant lowering of the fluorine orbital energies relative to free boron trifluoride, while weaker complexes exhibit smaller shifts [10]. GHS Hazard Statements
Aggregated GHS information provided by 85 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal]; H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsFlammable;Corrosive;Irritant;Health Hazard Other CAS
420-16-6
Dates
Last modified: 08-15-2023
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